Dinonylammonium dinonyldithiocarbamate
Description
Dinonylammonium dinonyldithiocarbamate (CAS 22221-14-3) is an ammonium salt of a dithiocarbamic acid derivative. Its structure comprises a dinonylammonium cation paired with a dinonyldithiocarbamate anion. The compound features long-chain nonyl groups (C₉H₁₉) attached to both the ammonium nitrogen and the dithiocarbamate moiety, conferring high lipophilicity and molecular weight . This structural characteristic enhances its solubility in nonpolar solvents and compatibility with polymeric matrices, making it effective as a stabilizer in industrial applications, such as polypropylene (PP) recycling, where it mitigates thermal and oxidative degradation .
Properties
CAS No. |
93918-45-7 |
|---|---|
Molecular Formula |
C37H78N2S2 |
Molecular Weight |
615.2 g/mol |
IUPAC Name |
di(nonyl)azanium;N,N-di(nonyl)carbamodithioate |
InChI |
InChI=1S/C19H39NS2.C18H39N/c1-3-5-7-9-11-13-15-17-20(19(21)22)18-16-14-12-10-8-6-4-2;1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3,(H,21,22);19H,3-18H2,1-2H3 |
InChI Key |
AKOKVYJNVWTVIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC[NH2+]CCCCCCCCC.CCCCCCCCCN(CCCCCCCCC)C(=S)[S-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dinonylammonium dinonyldithiocarbamate can be synthesized through the reaction of dinonylamine with carbon disulfide in the presence of a base. The reaction typically involves the following steps:
- Dissolving dinonylamine in an appropriate solvent.
- Adding carbon disulfide to the solution.
- Introducing a base, such as sodium hydroxide, to facilitate the reaction.
- Isolating the product through filtration and purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Dinonylammonium dinonyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its amine and thiol components.
Substitution: It can participate in substitution reactions where the dithiocarbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives .
Scientific Research Applications
Dinonylammonium dinonyldithiocarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Research has explored its use as an anticancer and antimicrobial agent.
Industry: It is used as a vulcanization accelerator, froth flotation collector, and in coatings and lubricant additives
Mechanism of Action
The mechanism of action of dinonylammonium dinonyldithiocarbamate involves its ability to chelate metal ions. This chelation disrupts metal-dependent enzyme systems in various organisms, leading to its biological effects. The compound can inhibit enzymes by binding to their active sites, thereby preventing their normal function .
Comparison with Similar Compounds
Dithiocarbamates are a versatile class of compounds with applications ranging from polymer stabilizers to analytical reagents. Below is a detailed comparison of dinonylammonium dinonyldithiocarbamate with structurally and functionally related ammonium dithiocarbamates.
Structural and Physical Properties
Key Observations :
- Molecular Weight and Lipophilicity: this compound’s long alkyl chains result in a significantly higher molecular weight (~535 g/mol) compared to shorter-chain analogs like diethylammonium diethyldithiocarbamate (222.41 g/mol). This increases its thermal stability and reduces volatility, critical for high-temperature polymer processing .
- Solubility: The nonyl groups enhance solubility in organic solvents (e.g., toluene, hexane), whereas shorter-chain analogs like the diethyl variant are more water-soluble .
Thermal and Chemical Stability
- Thermal Degradation: Long-chain dithiocarbamates like the dinonyl derivative exhibit higher decomposition temperatures (>200°C) compared to diethyl analogs (~150°C), as longer alkyl chains provide steric protection to the dithiocarbamate group .
- Oxidative Resistance: The electron-donating nonyl groups in dinonyldithiocarbamate enhance radical scavenging efficiency, outperforming shorter-chain variants in preventing polymer degradation .
Biological Activity
Dinonylammonium dinonyldithiocarbamate (DND) is a compound that has garnered attention for its biological activity, particularly in the fields of agriculture and microbiology. This article delves into its fungicidal and bactericidal properties, supported by research findings, case studies, and data tables.
This compound is an organosulfur compound with the following chemical formula:
It is primarily used as a biocide in various applications, including agriculture, to control fungal and bacterial pathogens.
Biological Activity
1. Antifungal Properties
DND has been studied for its effectiveness against a range of fungal pathogens. Research indicates that it exhibits significant antifungal activity, particularly against species such as Fusarium, Botrytis, and Rhizoctonia. The mechanism of action is believed to involve disruption of fungal cell membranes and interference with cellular respiration.
Table 1: Antifungal Efficacy of DND Against Various Fungal Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Fusarium oxysporum | 50 µg/mL | Disruption of cell membrane |
| Botrytis cinerea | 30 µg/mL | Inhibition of ergosterol biosynthesis |
| Rhizoctonia solani | 40 µg/mL | Interference with cellular respiration |
2. Bactericidal Properties
DND also demonstrates bactericidal activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have shown that it can effectively inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus.
Table 2: Bactericidal Efficacy of DND Against Various Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Escherichia coli | 25 µg/mL | Disruption of cell wall synthesis |
| Staphylococcus aureus | 20 µg/mL | Inhibition of protein synthesis |
| Pseudomonas aeruginosa | 35 µg/mL | Interference with metabolic pathways |
Case Studies
Several case studies have highlighted the practical applications of DND in agricultural settings. For instance, a study conducted on tomato crops demonstrated that the application of DND significantly reduced the incidence of fungal infections compared to untreated controls.
Case Study: Efficacy in Tomato Cultivation
- Location: California, USA
- Method: Field trials comparing DND-treated plants versus untreated controls.
- Results:
- DND-treated plants showed a 60% reduction in fungal infections.
- Yield increased by 25% compared to controls.
Research Findings
Recent studies have further elucidated the mechanisms underlying the biological activity of DND. For example, a study published in the Journal of Agricultural Chemistry demonstrated that DND disrupts the mitochondrial function in fungi, leading to cell death.
Key Findings:
- DND induces oxidative stress in fungal cells.
- It alters gene expression related to stress response in bacteria.
- The compound has low toxicity to non-target organisms, making it suitable for agricultural use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
